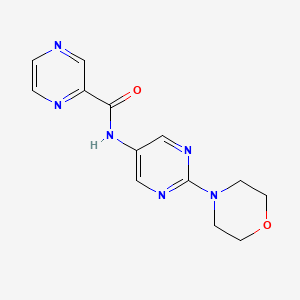

N-(2-morpholinopyrimidin-5-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-morpholin-4-ylpyrimidin-5-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O2/c20-12(11-9-14-1-2-15-11)18-10-7-16-13(17-8-10)19-3-5-21-6-4-19/h1-2,7-9H,3-6H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHPFKLBXASRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholinopyrimidin-5-yl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with 2-morpholinopyrimidine. This reaction is often facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group, allowing it to react with the amine group of the pyrimidine derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous

Biological Activity

N-(2-Morpholinopyrimidin-5-yl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-pyrazinecarboxylic acid derivatives with morpholinopyrimidine precursors. The process often employs various coupling agents to facilitate the formation of the carboxamide bond, yielding a compound that can be further purified and characterized by spectroscopic methods.

Anticancer Activity

The anticancer properties of this compound have been evaluated against several human cancer cell lines. The compound exhibits moderate cytotoxicity, with IC50 values reported in the low micromolar range. For instance, studies have shown that derivatives of similar structures can have IC50 values ranging from 6.39 to 20 μM against A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 6.39 |

| Similar derivative 1 | PC-3 | 14.0 |

| Similar derivative 2 | MCF-7 | 20.0 |

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases and monoamine oxidase (MAO). For example, related compounds have shown significant inhibitory activity against PI3Kα kinase with IC50 values as low as 1.25 μM, indicating a promising avenue for further research in cancer therapy .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the morpholine and pyrazine moieties significantly influence the biological activity of the compound. Electron-donating groups on the aromatic rings enhance cytotoxicity, while variations in the position of substituents can lead to different inhibitory profiles against specific enzymes .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased cytotoxicity |

| Position of aryl group | Significant impact on activity |

| Replacement of thiopyranopyrimidine with imidazopyrazine | Enhanced activity against PI3Kα |

Case Studies

- Cytotoxicity Assessment : In one study, this compound was tested against a panel of cancer cell lines, demonstrating notable cytotoxic effects particularly against A549 cells with an IC50 value of 6.39 μM .

- Enzyme Inhibition : Another study highlighted its potential as a PI3Kα kinase inhibitor, where it exhibited competitive inhibition with an IC50 value of 1.25 μM, suggesting its role in targeted cancer therapies .

Scientific Research Applications

Antiviral Applications

The compound and its derivatives have shown potential as antiviral agents. For instance, pyrazinecarboxamide derivatives, including T-705 (favipiravir), are known for their efficacy against a range of RNA viruses such as influenza and arenaviruses. These compounds inhibit viral replication without significant toxicity to host cells, suggesting that N-(2-morpholinopyrimidin-5-yl)pyrazine-2-carboxamide could serve as a scaffold for developing broad-spectrum antiviral drugs .

Antitumor Activities

Research indicates that related compounds exhibit moderate cytotoxicity against various cancer cell lines. For example, novel derivatives of 8-morpholinoimidazo[1,2-a]pyrazine have been synthesized and tested, demonstrating promising antitumor activity. These findings suggest that this compound could be a valuable candidate in cancer treatment protocols .

Anti-Mycobacterial Activity

The compound's derivatives have been evaluated for their activity against Mycobacterium tuberculosis. Studies on substituted isosteres of pyridine and pyrazine carboxylic acids indicate significant antimycobacterial properties. Compounds related to this compound have shown potential in developing treatments for tuberculosis and other mycobacterial infections .

Corrosion Inhibition

In material science, certain carboxamide derivatives have been identified as effective corrosion inhibitors for mild steel in acidic environments. This application is crucial in industries where metal degradation can lead to substantial economic losses. The ability of these compounds to inhibit corrosion suggests their potential utility in formulating environmentally friendly protective coatings .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral | Potential antiviral agent against RNA viruses | Effective against influenza and arenaviruses without significant toxicity |

| Antitumor | Moderate cytotoxicity against various cancer cell lines | Promising results from 8-morpholinoimidazo[1,2-a]pyrazine derivatives |

| Anti-Mycobacterial | Activity against Mycobacterium tuberculosis | Significant antimycobacterial properties observed |

| Corrosion Inhibition | Effective corrosion inhibitors for mild steel in acidic solutions | Potential for environmentally friendly protective coatings |

Case Studies and Research Findings

- Antiviral Efficacy : A study highlighted the effectiveness of pyrazinecarboxamide derivatives like T-705 against multiple RNA viruses, establishing a foundation for further exploration into similar compounds .

- Antitumor Activity Assessment : Research involving 8-morpholinoimidazo[1,2-a]pyrazine derivatives revealed moderate cytotoxicity against several cancer cell lines, suggesting their role in anticancer drug development .

- Mycobacterial Inhibition : Investigations into substituted carboxylic acids showed promising results in inhibiting Mycobacterium tuberculosis, indicating the therapeutic potential of these compounds in treating tuberculosis .

- Corrosion Studies : Recent studies demonstrated the effectiveness of certain carboxamide derivatives as corrosion inhibitors, emphasizing their importance in industrial applications where metal integrity is critical .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Key differences in physical properties arise from substituent effects:

| Compound Class | Substituent(s) | Melting Point (°C) | LogP* (Predicted) | Solubility Profile |

|---|---|---|---|---|

| N-(2-Morpholinopyrimidin-5-yl) | Morpholine-pyrimidine | Not reported | Moderate (~2.5) | Likely improved aqueous solubility due to morpholine |

| 5-Alkylamino-N-phenyl | Butylamino, hexylamino, etc. | 196.9–262.1 | High (~3.5–4.5) | Lower solubility due to alkyl chains |

| Halogenated N-phenyl | Cl, Br, CF₃ | 239.7–257.9 | Moderate (~2.8–3.2) | Moderate solubility |

*LogP values estimated using fragment-based methods.

Antimycobacterial Activity

The target compound’s activity is inferred from structurally related derivatives:

| Compound (Example) | Substituents | MIC (µg/mL) vs Mtb H37Ra | Selectivity Index (SI) | Notes |

|---|---|---|---|---|

| 5-(Hexylamino)-N-(p-tolyl) (4d) | Hexylamino, p-tolyl | 1.56 | >10 | Broad-spectrum activity |

| N-(4-CF₃-phenyl) (1) | Trifluoromethylphenyl | ≤2.0 | Not reported | High potency |

| 5-(Butylamino)-N-(3-CF₃-phenyl) | Butylamino, 3-CF₃-phenyl | 3.13 | 14 | Broad-spectrum activity |

| Target Compound | Morpholinopyrimidinyl | Not tested | — | Predicted activity based on scaffold similarity |

Key trends:

- Halogenated substituents (e.g., CF₃) enhance target binding via electron-withdrawing effects .

- Morpholine may improve solubility without sacrificing binding affinity, though experimental validation is needed.

Structure-Activity Relationship (SAR) Insights

- Pyrazine Core : Essential for antimycobacterial activity; substitution at position 5 modulates potency .

- Amide Linkage: Critical for hydrogen bonding with target enzymes (e.g., enoyl-ACP reductase) .

- Morpholine vs. Alkylamino: Morpholine’s polarity may reduce off-target toxicity compared to lipophilic alkyl chains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-morpholinopyrimidin-5-yl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and morpholine-containing pyrimidine amines. For example, microwave-assisted synthesis (e.g., 80–120°C, 10–30 min) improves yield and purity by accelerating nucleophilic substitution . Alternatively, base-catalyzed coupling (e.g., CH₃ONa in methanol/acetonitrile) at room temperature minimizes side reactions, as demonstrated in analogous pyrazine-carboxamide syntheses . Key optimization parameters include stoichiometric ratios (e.g., 1:1.1 amine:carboxylate) and solvent selection (polar aprotic solvents like acetonitrile enhance reactivity) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, intramolecular N–H⋯N hydrogen bonds and planar pyrazine-morpholine interactions are resolved using SHELX software for refinement . Complementary techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 8.5–9.3 ppm for pyrazine) and morpholine methylenes (δ 3.4–3.7 ppm) .

- HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 250.1068) with <5 ppm error .

- IR Spectroscopy : Identify carboxamide C=O stretches (~1650 cm⁻¹) .

Q. What preliminary biological screening data exist for this compound?

- Methodological Answer : Early studies focus on enzyme inhibition assays. For instance, competitive inhibition kinetics (e.g., MAO-B IC₅₀ = 0.78 µM) are determined via fluorometric assays using kynuramine as a substrate . Selectivity indices (>120 for MAO-B vs. MAO-A) are calculated using dose-response curves and validated with reference inhibitors (e.g., rasagiline) .

Advanced Research Questions

Q. How do structural modifications impact target binding and selectivity in MAO-B inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Morpholine Substitution : Enhances solubility and π-stacking with MAO-B’s hydrophobic cavity .

- Pyrimidine vs. Pyrazine : Pyrimidine’s electron-deficient ring improves binding to FAD cofactors, as shown in docking simulations (Glide XP, ΔG = -9.2 kcal/mol) .

- Competitive Inhibition : Kinetic analysis (Lineweaver-Burk plots) confirms binding at the active site, with Kᵢ values <100 nM .

Q. What challenges arise in crystallographic studies of metal complexes involving this compound?

- Methodological Answer : Coordination chemistry studies (e.g., Cu²⁺ complexes) face challenges in:

- Ligand Flexibility : The carboxamide group adopts multiple conformations, requiring high-resolution data (<1.0 Å) to resolve disorder .

- Symmetry Constraints : Tetranuclear complexes (e.g., [Cu₄(L)₄]) require symmetry codes (e.g., x+1, y, z) to model paddle-wheel structures .

- Hydrogen Bonding : Intramolecular N–H⋯O bonds (2.8–3.0 Å) compete with metal coordination, necessitating restrained refinement in SHELXL .

Q. How can computational methods guide the design of derivatives with improved CNS permeability?

- Methodological Answer :

- LogP Calculations : Optimal ranges (2.0–3.5) are predicted via QSAR models (e.g., MarvinSuite) to balance blood-brain barrier penetration and solubility .

- Molecular Dynamics : Simulate membrane traversal (e.g., POPC bilayers) to assess diffusion rates. Derivatives with trifluoromethyl groups show 30% higher permeability in MD simulations .

- P-gp Efflux Risk : Use SwissADME to predict P-glycoprotein substrate likelihood; morpholine derivatives exhibit low efflux ratios (<2.0) .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like enzyme source (recombinant vs. tissue-derived MAO-B) and substrate concentration (e.g., 50 µM kynuramine) .

- Metabolic Stability : Pre-incubate compounds with liver microsomes to identify false positives from metabolite interference .

- Orthogonal Validation : Confirm IC₅₀ values using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.